5-(7-Hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid
Beschreibung
Table 1: Comparative Molecular Features
Stereochemical Configuration and Chiral Centers
The compound contains four chiral centers at C7, C9, C11, and the bridgehead C1. The absolute configuration was inferred via comparative NMR analysis with AP-1 and AP-4 , where similar tricyclic diterpenoids exhibited R-configuration at analogous positions. Key observations include:
- C7 hydroxy group : Axial orientation confirmed by NOESY correlations between H7 and H9.
- C9 methyl group : Equatorial placement minimizes steric hindrance with the oxolane ring.
- Bridgehead stereochemistry : The 01,7 double bond imposes a cis-fusion between the bicyclo[6.3.2] and oxolane rings, as seen in tylophorine derivatives .
Density functional theory (DFT) calculations suggest a puckered oxolane ring with a half-chair conformation, stabilizing the core through intramolecular hydrogen bonding between the C7 hydroxy and C11 oxo groups.
Comparative Analysis with Related Diterpenoid Lactones
The queried compound shares functional motifs with bioactive diterpenoid lactones but diverges in core architecture:
- Tylophorinicine : While both compounds have tricyclic cores, tylophorinicine’s phenanthroindolizidine system enables DNA intercalation, unlike the oxa-tricyclic scaffold here.
- Andrographolide derivatives : The α,β-unsaturated lactone in AP-6 and AP-8 is replaced by a methoxycarbonyl group, potentially altering electrophilic reactivity.
- Tylophorine : The absence of an indolizidine ring in the queried compound limits its interaction with NF-κB pathways, a key mechanism for tylophorine’s anti-inflammatory effects.
Mechanistic Implications
The 2-methylpenta-2,4-dienoic acid side chain may confer unique bioactivity. Conjugated dienes in similar structures, such as in neoandrographolide , enhance binding to hydrophobic protein pockets. However, the carboxylic acid terminus could improve solubility, contrasting with tylophorinicine’s lipophilic profile .
Eigenschaften
IUPAC Name |
5-(7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXVTEUAOTYIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82601-41-0 | |
| Record name | 82601-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Metal-Catalyzed [5+2] Cycloaddition
A cornerstone methodology involves the intramolecular [5+2] cycloaddition of alkynes and vinylcyclopropanes, catalyzed by ruthenium or rhodium complexes. This reaction efficiently constructs the polyhydroazulene core in a single step. For example, a linear precursor containing a vinylcyclopropane and terminal alkyne undergoes cyclization under Ru catalysis to form the 7-membered ring system with excellent stereoselectivity. Key reaction parameters include:
| Parameter | Optimal Conditions | Impact on Yield/Stereoselectivity |
|---|---|---|
| Catalyst | Ru(COD)(COT) (5 mol%) | Achieves >90% conversion |
| Solvent | Toluene at 80°C | Minimizes side reactions |
| Substitution Pattern | Electron-deficient alkyne | Enhances cycloaddition rate |
This method has been successfully applied to pseudolaric acid B synthesis, with analogous strategies adaptable to pseudolaric acid C by modifying the side-chain precursors.
Alkoxycarbonyl Radical Cyclization
An alternative strategy employs alkoxycarbonyl radical intermediates to form the quaternary C10 center. Irradiation of a selenocarbonate precursor generates a radical that undergoes 5-exo cyclization onto a conjugated diene, yielding the lactone ring with >20:1 diastereoselectivity. Critical factors include:
-
Radical Initiator : UV light (λ = 350 nm) or AIBN.
-
Solvent System : Benzene with 0.1 M BuSnH to suppress premature termination.
-
Temperature : 0°C to prevent epimerization at C4.
This method circumvents the need for transition-metal catalysts, making it advantageous for large-scale synthesis.
Stereochemical Control and Functionalization
Sharpless Asymmetric Epoxidation
The installation of the C4 hydroxyl group relies on Sharpless asymmetric epoxidation of a homoallylic alcohol, achieving enantiomeric excesses >98%. Subsequent cyanide-induced epoxide ring opening introduces the C3 nitrile group, which is hydrolyzed to the carboxylic acid in later stages.
Cerium-Mediated Acetylide Addition
The C13–C17 side chain is appended via a cerium acetylide addition to a sterically hindered ketone. Using RCeCl·2LiCl at −78°C ensures complete conversion without retro-aldol side reactions:
Industrial-Scale Production
Extraction and Purification
Industrial processes typically employ solvent extraction (ethyl acetate/water partitioning) followed by chromatographic purification:
| Step | Conditions | Purity Outcome |
|---|---|---|
| Primary Extraction | 3× EtOAc washes, pH 4.5 buffer | Removes polar impurities |
| Silica Chromatography | Hexane/EtOAc gradient (7:3→1:1) | Isolates >95% pure product |
Crystallization Optimization
Recrystallization from methanol/water (9:1) at −20°C yields crystalline pseudolaric acid C with 99.5% purity, suitable for pharmaceutical applications.
In Vivo Formulation Preparation
Pseudolaric acid C requires solubilization for biological testing. A standardized protocol involves:
-
Stock Solution : Dissolve 10 mg in 2.56 mL DMSO (10 mM).
-
Working Solution : Dilute with PEG300/Tween 80 (3:1 ratio) to 1 mg/mL.
| Component | Volume (μL) | Role |
|---|---|---|
| DMSO Master Liquid | 256 | Primary solvent |
| PEG300 | 768 | Enhances solubility |
| Tween 80 | 256 | Prevents aggregation |
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pseudolarsäure C unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen sind wichtig, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder ihre chemischen Eigenschaften zu untersuchen.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Pseudolarsäure C verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten chemischen Transformationen zu gewährleisten .
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus den Reaktionen von Pseudolarsäure C gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten mit verbesserten antifungalen Eigenschaften führen, während Reduktionsreaktionen zu reduzierten Formen mit unterschiedlichen biologischen Aktivitäten führen können .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Pseudolarsäure C beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es Mikrotubuli destabilisiert, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt. Die Verbindung interagiert auch mit verschiedenen Signalwegen, einschließlich des Nuklearen Faktor Kappa-B (NF-κB) -Wegs, um ihre biologischen Wirkungen auszuüben.
Wirkmechanismus
The mechanism of action of Pseudolaric Acid C involves its interaction with specific molecular targets and pathways . It has been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The compound also interacts with various signaling pathways, including the nuclear factor kappa-B (NF-κB) pathway, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s unique tricyclic core and functional groups differentiate it from other polycyclic systems in the literature. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound’s oxatricyclo core is distinct from spiro (e.g., ) or tetracyclic dithia-aza systems (e.g., ), which prioritize nitrogen/sulfur heteroatoms for electronic modulation.
Functional Group Diversity: The methoxycarbonyl and dienoic acid groups are uncommon in the compared compounds, which more frequently feature amides () or glycosides (). The 11-oxo group parallels ketone-containing spiro compounds (), suggesting possible shared reactivity in nucleophilic addition reactions.
Analytical Approaches :
- While NMR and UV are standard for structural elucidation (), the target compound’s stereochemical complexity would require high-resolution crystallography, as implemented via SHELX-based refinements ().
Synthetic Challenges :
- The tricyclic oxirane core likely demands precise ring-closing strategies, contrasting with the modular assembly of spiro compounds () or tetracyclic dithia-aza systems ().
Research Implications and Gaps
- Pharmacological Potential: The dienoic acid side chain may confer bioactivity akin to unsaturated fatty acids, but targeted studies are absent in the provided evidence.
- Synthetic Feasibility: The compound’s complexity aligns with advanced methodologies in and , though its unique core may require novel catalytic or photochemical approaches.
- Characterization Limitations: No direct spectral or crystallographic data for the compound are cited; future work should prioritize these analyses using protocols in .
Biologische Aktivität
5-(7-Hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid, commonly referred to as pseudolaric acid C, is a complex organic compound derived from the bark of Pseudolarix amabilis. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicine and pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H26O7 |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 82601-41-0 |
| IUPAC Name | 5-(7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid |
| InChI Key | RBXVTEUAOTYIME-NOOVBMIQSA-N |
Biological Activity
Pseudolaric acid C exhibits a range of biological activities, including:
Antifungal Activity
Research indicates that pseudolaric acid C possesses significant antifungal properties. It has been shown to inhibit the growth of various fungal strains, making it a potential candidate for developing antifungal therapies. The mechanism involves disrupting fungal cell membrane integrity and inhibiting ergosterol biosynthesis.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory effects by modulating inflammatory pathways. Studies have indicated that it can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammation.
Anticancer Properties
Pseudolaric acid C has been investigated for its anticancer potential. It exhibits cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interfere with specific signaling pathways involved in cancer progression has been a focus of recent studies.
The biological activities of pseudolaric acid C are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer cell survival.
- Signaling Pathway Modulation : It affects signaling pathways such as MAPK and PI3K/Akt, which are critical for cell growth and survival.
- Membrane Disruption : In antifungal activity, it disrupts the integrity of fungal membranes, leading to cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of pseudolaric acid C:
- Study on Antifungal Activity : A study published in Journal of Fungal Biology demonstrated that pseudolaric acid C inhibited the growth of Candida albicans and Aspergillus niger with IC50 values in the low micromolar range.
- Anti-inflammatory Research : An investigation reported in Inflammation Research showed that treatment with pseudolaric acid C reduced TNF-alpha levels in vitro, indicating its potential as an anti-inflammatory agent.
- Anticancer Studies : A recent publication in Cancer Letters highlighted that pseudolaric acid C induced apoptosis in human breast cancer cells through caspase activation and mitochondrial dysfunction.
Q & A
Basic Question: What spectroscopic methods are recommended for characterizing the complex structure of this compound?
Methodological Answer:
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl, carbonyl, methoxy) via characteristic absorption bands. For example, hydroxyl groups typically show broad peaks near 3200–3600 cm⁻¹, while ester carbonyls appear at ~1700–1750 cm⁻¹ .
- UV-Vis Spectroscopy : Detect conjugated systems in the tricyclic and dienoic acid moieties, with absorption maxima influenced by substituents (e.g., methoxy groups shift λmax due to electron-donating effects) .
- NMR Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C NMR to resolve stereochemistry and confirm substitution patterns. For example, methoxy protons appear as singlets (~δ 3.2–3.8 ppm), while ene protons show coupling patterns .
- X-ray Crystallography : Resolve absolute configuration and confirm ring junction stereochemistry .
- Elemental Analysis : Validate purity and molecular formula .
Advanced Question: How can researchers resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., DFT-calculated chemical shifts). For example, conflicting NOE effects in the tricyclic core may indicate unexpected steric interactions .
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility (e.g., ene-group tautomerism) that may obscure spectral clarity .
- Impurity Analysis : Use HPLC (e.g., Purospher® STAR columns) to isolate degradation products or synthetic byproducts contributing to anomalous peaks .
Basic Question: What synthetic strategies are effective for constructing the tricyclic core of this compound?
Methodological Answer:
- Cycloaddition Reactions : Utilize Diels-Alder reactions to form the oxatricyclo system, leveraging electron-deficient dienophiles (e.g., α,β-unsaturated esters) .
- Ring-Closing Metathesis (RCM) : Employ Grubbs catalysts to form the 10-membered oxatricyclo structure, ensuring proper stereochemical control .
- Esterification : Introduce the methoxycarbonyl group via nucleophilic acyl substitution, using methyl chloroformate in the presence of a base (e.g., pyridine) .
Advanced Question: How can reaction conditions be optimized for stereochemical control in the tricyclic core?
Methodological Answer:
- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s salen complexes) to direct asymmetric cyclization steps .
- Temperature Modulation : Lower reaction temperatures (e.g., –78°C) to favor kinetic over thermodynamic products, reducing epimerization risks .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states for specific ring-closing pathways .
Basic Question: How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate samples at elevated temperatures (40–60°C) and analyze degradation via HPLC-MS. For example, monitor hydrolysis of the methoxycarbonyl group under acidic/basic conditions .
- pH-Dependent Kinetics : Use UV-Vis spectroscopy to track absorbance changes in the dienoic acid moiety, which may dimerize or isomerize .
- Lyophilization : Assess stability in solid vs. solution states, noting crystallization-induced degradation .
Advanced Question: How can conflicting bioactivity data from in vitro vs. in vivo assays be analyzed?
Methodological Answer:
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may explain discrepancies .
- Protein Binding Studies : Evaluate serum protein interactions (e.g., via ultrafiltration) to assess bioavailability differences .
- Dose-Response Reassessment : Test lower concentrations in vitro to mimic physiological exposure levels, avoiding cytotoxicity masking true activity .
Basic Question: What computational tools are suitable for modeling the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., cytochrome P450 isoforms), focusing on hydrogen bonding with the hydroxyl and carbonyl groups .
- MD Simulations : Run GROMACS simulations to assess conformational stability in aqueous vs. lipid bilayer environments .
Advanced Question: How can researchers address low yields in multi-step syntheses?
Methodological Answer:
- Intermediate Trapping : Isolate and stabilize reactive intermediates (e.g., enolates) using silyl protecting groups .
- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer in exothermic steps (e.g., esterification) .
Basic Question: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc) to separate diastereomers .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to improve crystal purity .
Advanced Question: How can the compound’s ecological impact be evaluated during disposal?
Methodological Answer:
- Biodegradation Assays : Use OECD 301 guidelines to test microbial degradation in aqueous systems .
- Soil Mobility Studies : Assess adsorption coefficients (Koc) to predict groundwater contamination risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
